molecular formula C8H12ClNO2 B2555923 2-(2-aminophenoxy)ethan-1-olhydrochloride CAS No. 1050652-15-7; 42876-07-3

2-(2-aminophenoxy)ethan-1-olhydrochloride

Cat. No.: B2555923
CAS No.: 1050652-15-7; 42876-07-3
M. Wt: 189.64
InChI Key: AOFDGULTVAODRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminophenoxy)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-aminophenoxy)ethan-1-ol hydrochloride typically involves the following steps:

    Condensation Reaction: The starting material, o-nitrochlorobenzene, undergoes a condensation reaction with glycol under alkaline conditions and in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC).

    Catalytic Hydrogenation: The 1,2-di(2-nitrophenoxy)ethane is then subjected to catalytic hydrogenation using a nickel-based catalyst and activated carbon in an alcohol solvent.

    Filtration and Crystallization: After the hydrogenation reaction, the mixture is filtered to remove the catalyst and activated carbon.

Industrial Production Methods

The industrial production of 2-(2-aminophenoxy)ethan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of recyclable solvents and catalysts, as well as efficient reaction conditions, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.

Scientific Research Applications

2-(2-Aminophenoxy)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-aminophenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminophenoxy)ethanol: The parent compound without the hydrochloride salt.

    1,2-Di(2-aminophenoxy)ethane: A related compound with two amino groups.

    2-(2-Nitrophenoxy)ethanol: A precursor in the synthesis of 2-(2-aminophenoxy)ethan-1-ol hydrochloride.

Uniqueness

2-(2-Aminophenoxy)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

CAS No.

1050652-15-7; 42876-07-3

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64

IUPAC Name

2-(2-aminophenoxy)ethanol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4,10H,5-6,9H2;1H

InChI Key

AOFDGULTVAODRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OCCO.Cl

solubility

not available

Origin of Product

United States

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